molecular formula C15H17Cl2N3O2 B2542348 N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide CAS No. 1252375-99-7

N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide

Cat. No.: B2542348
CAS No.: 1252375-99-7
M. Wt: 342.22
InChI Key: XKJSSSOVRRWGHT-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyanocyclopentyl group and a dichloro-methoxyphenyl group, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide typically involves multiple steps, starting with the preparation of the cyanocyclopentyl precursor. This is followed by the introduction of the dichloro-methoxyphenyl group through a series of reactions, including nucleophilic substitution and amide formation. Common reagents used in these reactions include cyanide sources, chlorinating agents, and amine derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, with factors like temperature, solvent, and reaction time being carefully controlled.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclopentyl)-2-[(3,5-dichlorophenyl)amino]acetamide: Similar structure but lacks the methoxy group.

    N-(1-cyanocyclopentyl)-2-[(4-methoxyphenyl)amino]acetamide: Similar structure but lacks the dichloro groups.

    N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-hydroxyphenyl)amino]acetamide: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness

N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide is unique due to the presence of both the dichloro and methoxy groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(3,5-dichloro-4-methoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O2/c1-22-14-11(16)6-10(7-12(14)17)19-8-13(21)20-15(9-18)4-2-3-5-15/h6-7,19H,2-5,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJSSSOVRRWGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)NCC(=O)NC2(CCCC2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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